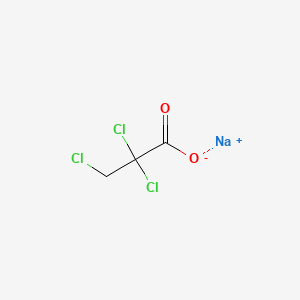
Propanoic acid, 2,2,3-trichloro-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,2,3-trichloropropanoate is a chemical compound with the molecular formula C3H4Cl3NaO2 It is a sodium salt derivative of 2,2,3-trichloropropanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2,3-trichloropropanoate typically involves the neutralization of 2,2,3-trichloropropanoic acid with sodium hydroxide. The reaction can be represented as follows:
C3H5Cl3O2+NaOH→C3H4Cl3NaO2+H2O
This reaction is usually carried out in an aqueous medium at room temperature, ensuring complete neutralization and formation of the sodium salt.
Industrial Production Methods: Industrial production of sodium 2,2,3-trichloropropanoate may involve continuous processes to ensure high yield and purity. The process typically includes the controlled addition of sodium hydroxide to a solution of 2,2,3-trichloropropanoic acid, followed by crystallization and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,2,3-trichloropropanoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 2,2,3-trichloropropanoic acid and sodium hydroxide.
Common Reagents and Conditions:
Reduction: Common reducing agents include zinc in acidic conditions.
Substitution: Reagents such as sodium sulfide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products:
Reduction: Products may include 2,3-dichloropropanoic acid.
Substitution: Products depend on the substituent introduced, such as thiol derivatives.
Hydrolysis: The primary product is 2,2,3-trichloropropanoic acid.
Wissenschaftliche Forschungsanwendungen
Sodium 2,2,3-trichloropropanoate has several applications in scientific research:
Environmental Science: It is used in studies related to groundwater remediation and the degradation of chlorinated hydrocarbons.
Chemistry: The compound serves as a precursor in the synthesis of various organic compounds and intermediates.
Biology and Medicine: Research is ongoing to explore its potential biological activities and effects on living organisms.
Industry: It is used in the production of certain pesticides and pharmaceuticals.
Wirkmechanismus
The mechanism of action of sodium 2,2,3-trichloropropanoate involves its interaction with various molecular targets. In environmental applications, it acts as an electron acceptor in reductive dechlorination processes, facilitating the breakdown of chlorinated hydrocarbons. The pathways involved include β-elimination and hydrogenolysis, leading to the formation of less chlorinated and more environmentally benign products .
Vergleich Mit ähnlichen Verbindungen
- 2,2,3-Trichloropropanoic acid
- 1,2,3-Trichloropropane
- 2,3-Dichloropropanoic acid
Comparison: Sodium 2,2,3-trichloropropanoate is unique due to its sodium salt form, which enhances its solubility in water compared to its parent acid. This property makes it more suitable for aqueous-phase reactions and applications. Additionally, its specific reactivity patterns, such as its ability to undergo reductive dechlorination, distinguish it from other chlorinated propanoates .
Eigenschaften
CAS-Nummer |
3562-98-9 |
|---|---|
Molekularformel |
C3H2Cl3NaO2 |
Molekulargewicht |
199.39 g/mol |
IUPAC-Name |
sodium;2,2,3-trichloropropanoate |
InChI |
InChI=1S/C3H3Cl3O2.Na/c4-1-3(5,6)2(7)8;/h1H2,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
LUNDRZAKDNXYRX-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(C(=O)[O-])(Cl)Cl)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


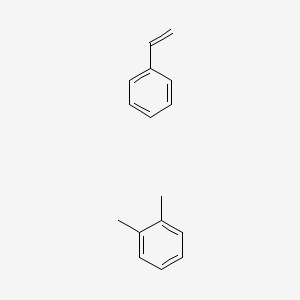
![6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]](/img/structure/B15179515.png)
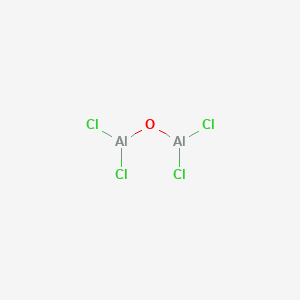

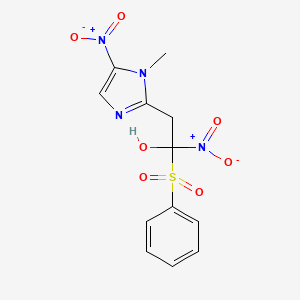
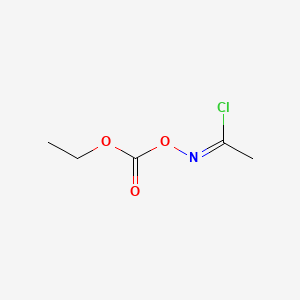
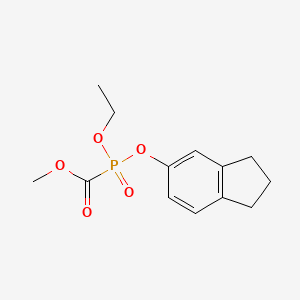
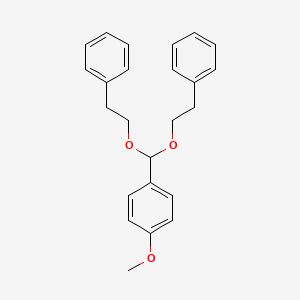
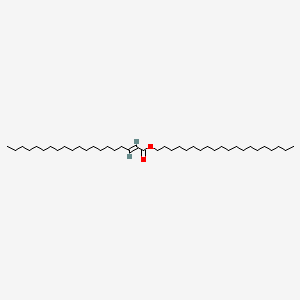
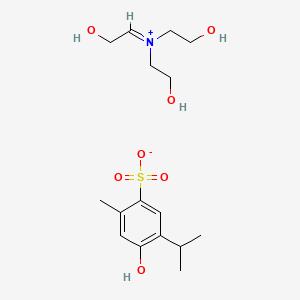

![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)


